molecular formula C24H21N7 B1330919 Tris(2-benzimidazolylmethyl)amine CAS No. 64019-57-4

Tris(2-benzimidazolylmethyl)amine

Cat. No. B1330919
CAS RN: 64019-57-4
M. Wt: 407.5 g/mol
InChI Key: YQIGEJHOYBUSLR-UHFFFAOYSA-N
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Description

Tris(2-benzimidazolylmethyl)amine is a white crystalline powder . It is a ligand that binds to copper . It can be used as an intermediate in organic synthesis for the synthesis of imidazole compounds . It can also be used as a light stabilizer to improve the light resistance of materials such as plastics and rubber . Due to its vibrational absorption properties, it can also be used as a biochemical sensor and photosensitive material .


Synthesis Analysis

Tris(2-benzimidazolylmethyl)amine has been synthesized and reported in various studies . The synthesis process involves the use of ethanol solutions and various other compounds .


Molecular Structure Analysis

The molecular structure of Tris(2-benzimidazolylmethyl)amine has been studied using techniques such as X-ray diffraction . It forms a complex structure when it binds to copper .


Chemical Reactions Analysis

Tris(2-benzimidazolylmethyl)amine has been used in various chemical reactions . For example, it has been used to homogeneously disperse nickel atoms on graphene oxide sheets .


Physical And Chemical Properties Analysis

Tris(2-benzimidazolylmethyl)amine is a solid at 20 degrees Celsius . It has a molecular weight of 407.48 . It is soluble in some organic solvents such as chloroform, ethanol, and dichloromethane, and slightly soluble in water .

Scientific Research Applications

Heavy Metal Ion Removal

Tris(2-benzimidazolylmethyl)amine has been utilized in the development of materials for the removal of hazardous heavy metal ions from aqueous systems. A study demonstrated the impregnation of this compound into a metal-organic framework (MIL-101-(Cr)), which showed a high adsorption capacity for mercury ions (Hg^2+), achieving up to 93.9% removal efficiency within 10 minutes .

Synthesis of Single-Atom Catalysts

The compound has been used in the directed synthesis of single-atom nickel catalysts for the electrochemical reduction of carbon dioxide (CO_2). This application is part of a promising approach to convert CO_2 into value-added products, potentially reducing the excess of this greenhouse gas in the atmosphere .

Mimicking Metalloprotein Active Sites

Tris(2-benzimidazolylmethyl)amine is known for its ability to form complexes with metal ions, which can serve as model compounds for the active sites of metalloproteins. These complexes may exhibit special supramolecular networks and are valuable for studying the functions of metalloenzymes .

Coordination Chemistry

The ligand properties of tris(2-benzimidazolylmethyl)amine make it suitable for coordination chemistry, particularly in the coordination of transition metals. It has been used to mimic the active sites of enzymes such as superoxide dismutase, which is crucial for protecting cells from damage caused by reactive oxygen species .

Water Treatment Technologies

In water treatment, tris(2-benzimidazolylmethyl)amine-modified materials have shown potential in advanced technologies for water purification. The compound’s ability to bind with metal ions can be harnessed to develop novel materials for the selective removal of contaminants from water sources .

Chemical Synthesis

This compound is also a reactant in the synthesis of various chemical structures, including carbonic anhydrase models and porous lanthanide frameworks. Its role in click chemistry reactions highlights its utility in creating complex molecular architectures .

Mechanism of Action

The mechanism of action of Tris(2-benzimidazolylmethyl)amine involves its ability to bind to other compounds. For example, it can bind to copper to form a complex . It can also chelate Hg2+ ions and form electrostatic interactions with carboxylate groups .

Safety and Hazards

Tris(2-benzimidazolylmethyl)amine can cause skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Future Directions

Tris(2-benzimidazolylmethyl)amine has potential applications in various fields. For example, it has been used to develop single-atom nickel catalysts for electrochemical CO production from CO2 . It has also been used to modify metal-organic frameworks for the removal of mercury ions from water .

properties

IUPAC Name

1-(1H-benzimidazol-2-yl)-N,N-bis(1H-benzimidazol-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N7/c1-2-8-17-16(7-1)25-22(26-17)13-31(14-23-27-18-9-3-4-10-19(18)28-23)15-24-29-20-11-5-6-12-21(20)30-24/h1-12H,13-15H2,(H,25,26)(H,27,28)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIGEJHOYBUSLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CN(CC3=NC4=CC=CC=C4N3)CC5=NC6=CC=CC=C6N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80347622
Record name 1-(1H-Benzimidazol-2-yl)-N,N-bis[(1H-benzimidazol-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64019-57-4
Record name 1-(1H-Benzimidazol-2-yl)-N,N-bis[(1H-benzimidazol-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(2-benzimidazolylmethyl)amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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